

physical properties of 3'-Bromo-5'-(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name: 3'-Bromo-5'-(trifluoromethyl)acetophenone

Cat. No.: B185846

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An In-Depth Technical Guide to the Physical Properties of 3'-Bromo-5'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

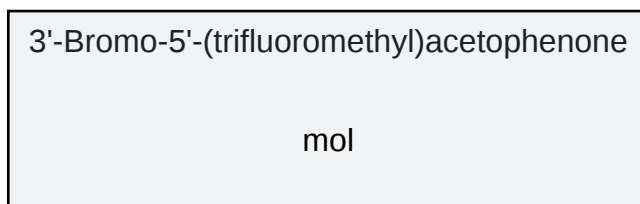
Introduction

3'-Bromo-5'-(trifluoromethyl)acetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, makes it a valuable building block in the development of agrochemicals and pharmaceutical compounds. [1] The physical properties of this reagent are fundamental to its handling, reaction setup, purification, and storage. An in-depth understanding of these characteristics is paramount for any researcher or scientist utilizing this compound in a laboratory or process chemistry setting.

This guide provides a comprehensive overview of the core physical and chemical properties of **3'-Bromo-5'-(trifluoromethyl)acetophenone**. It is designed to move beyond a simple data sheet, offering insights into the practical implications of its properties and detailing the methodologies for their verification.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step of any scientific protocol. The following identifiers and structural representation define **3'-Bromo-5'-(trifluoromethyl)acetophenone**.



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Caption: 2D Structure of **3'-Bromo-5'-(trifluoromethyl)acetophenone**.

Identifier	Value	Source
IUPAC Name	1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone	
CAS Number	154259-25-3	[2] [3] [4]
Molecular Formula	C ₉ H ₆ BrF ₃ O	[2] [3]
Molecular Weight	267.05 g/mol	
InChIKey	BVCLQCAMSFVBFX-UHFFFAOYSA-N	[5] [6]
SMILES	CC(=O)C1=CC(=CC(Br)=C1)C(F)(F)F	[5] [6]

Core Physicochemical Properties

The bulk physical properties of a compound dictate its state and behavior under various laboratory conditions.

Property	Value	Comments & Practical Implications	Source
Appearance	Colorless to yellow liquid or low-melting solid	The physical state at ambient temperature can vary. This indicates a melting point very close to standard room temperature. ^{[5][6]}	^{[5][6]}
Melting Point	< 25 °C	This low melting point confirms why it is often observed as a "solid-liquid mixture". ^{[5][6]} For reactions requiring precise addition, it may be gently warmed to ensure homogeneity before transfer.	^{[5][6]}
Boiling Point	Not explicitly available; estimated >200 °C	Data for the related 3'-(trifluoromethyl)acetophenone is 198-200 °C. ^{[7][8]} The addition of a heavy bromine atom will substantially increase the boiling point, making it suitable for high-temperature reactions. Purification by vacuum distillation is the recommended approach.	

Solubility	Based on its molecular structure (a non-polar aromatic ring with a moderately polar ketone group), it is expected to be readily soluble in solvents like ethers, acetone, chloroform, and ethyl acetate. This is critical for selecting appropriate reaction and chromatography solvents.	
	Insoluble in water; Soluble in common organic solvents	
Refractive Index	1.5045	A useful parameter for quick identity and purity checks of liquid batches. [5] [6]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material. The key expected features are:

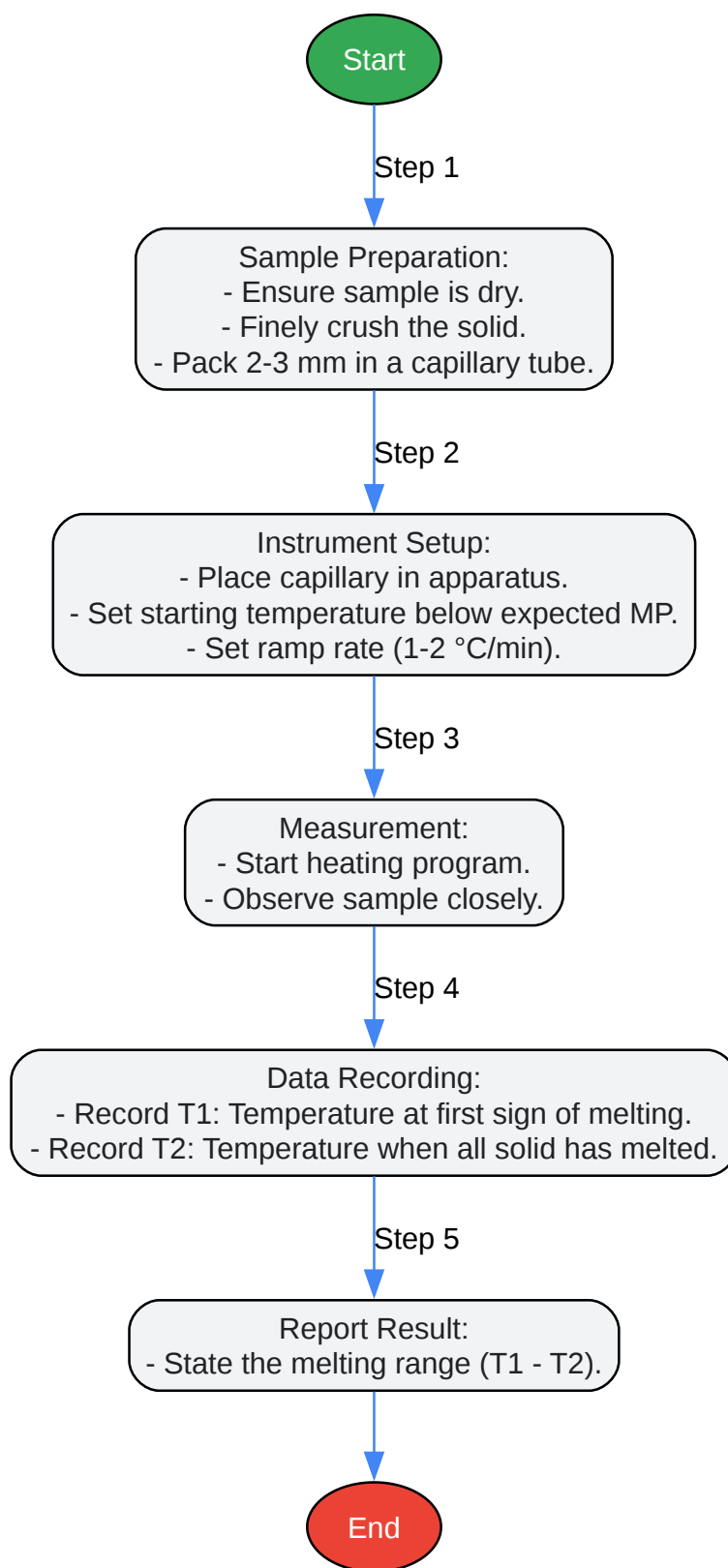
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should feature a sharp singlet around 2.6 ppm corresponding to the three protons of the acetyl methyl group. The aromatic region should display three distinct signals (multiplets) consistent with the 1,3,5-substitution pattern on the benzene ring.
 - ^{13}C NMR: Key signals include the carbonyl carbon (~196 ppm), the methyl carbon (~26 ppm), and several aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a strong absorption band around 1700 cm^{-1} for the C=O (ketone) stretch, aromatic C=C stretching bands in the $1400\text{-}1600\text{ cm}^{-1}$ region, and very strong, characteristic C-F stretching bands typically found between 1100 and 1350 cm^{-1} .^[9]
- Mass Spectrometry (MS): This technique is definitive for confirming molecular weight. The mass spectrum will exhibit a molecular ion peak (M^+) corresponding to the molecular weight. Critically, due to the natural isotopic abundance of bromine ($\sim 50.7\%$ ^{79}Br and $\sim 49.3\%$ ^{81}Br), a characteristic $M+2$ peak will be present with nearly equal intensity to the M^+ peak, providing unambiguous evidence of a single bromine atom in the molecule.

Experimental Protocol: Verification of Melting Point

The melting point is a fundamental physical property that serves as a primary indicator of purity. This protocol outlines a standardized method for its determination using a digital melting point apparatus.

Causality and Trustworthiness: A sharp melting range (typically $< 1\text{ }^{\circ}\text{C}$) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow, controlled heating rate is essential for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.



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Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

- Sample Preparation:
 - Place a small amount of **3'-Bromo-5'-(trifluoromethyl)acetophenone** on a clean, dry watch glass. If it is in a semi-solid state, ensure it is fully solidified by brief cooling.
 - Crush the solid into a fine powder using a spatula.
 - Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom.
 - Tap the sealed end of the tube gently on a hard surface to compact the sample to a height of 2-3 mm.
- Instrument Setup:
 - Calibrate the digital melting point apparatus if required, using a certified standard.
 - Insert the packed capillary tube into the sample holder of the apparatus.
 - Set a starting temperature approximately 5-10 °C below the expected melting point (~25 °C).
 - Set a slow ramp rate of 1-2 °C per minute to ensure accuracy.
- Measurement and Observation:
 - Initiate the heating program.
 - Observe the sample through the magnified viewing window.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the last crystal of solid melts into a clear liquid (the clear point).

- Reporting:
 - The result should be reported as a melting range from the onset temperature to the clear point.

Safety, Handling, and Storage

Proper handling of any chemical reagent is non-negotiable for laboratory safety.

GHS Hazard Information:[5]

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]
Precautionary Statements	P261: Avoid breathing vapors/mist.[5] P280: Wear protective gloves/eye protection.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Handling Recommendations:

- Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[12][13]
- Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.[10][12]

- Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[\[12\]](#)[\[13\]](#)

Storage Guidelines:

- Store in a tightly sealed container to prevent contamination and potential reaction with atmospheric moisture.[\[12\]](#)
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)[\[12\]](#)
- The recommended storage condition is sealed in dry, room temperature.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Conclusion

3'-Bromo-5'-(trifluoromethyl)acetophenone is a low-melting solid characterized by its high boiling point and solubility in common organic solvents. Its identity and purity are readily confirmed through standard spectroscopic techniques, with mass spectrometry offering a definitive signature via the bromine isotopic pattern. Adherence to strict safety protocols, including the use of a fume hood and appropriate PPE, is essential when handling this irritant compound. A thorough understanding of these physical properties is the basis for its safe and effective use in chemical synthesis.

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